Fmoc-lys(biotin-peg4)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

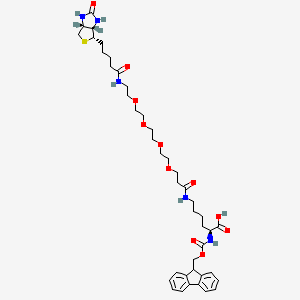

Structure

2D Structure

Properties

Molecular Formula |

C42H59N5O11S |

|---|---|

Molecular Weight |

842.0 g/mol |

IUPAC Name |

(2S)-6-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34-,35-,36-,39-/m0/s1 |

InChI Key |

PNYHBAKBBQCIDX-FWIWLVIWSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Origin of Product |

United States |

Contextualizing Fmoc Lys Biotin Peg4 Oh Within the Landscape of Bioconjugation Reagents

Fmoc-Lys(Biotin-PEG4)-OH is a specialized bioconjugation reagent designed for the precise incorporation of a biotin (B1667282) label into a growing peptide chain during solid-phase peptide synthesis (SPPS). Within the broader context of bioconjugation, which involves the covalent linking of molecules for specific functions, this compound is classified as a heterobifunctional linker. europeanpharmaceuticalreview.com It provides a strategic advantage by enabling researchers to introduce a biotin moiety at a specific site within a peptide sequence.

Its application is prominent in several advanced research areas. In proteomics, biotin-labeled peptides synthesized using this reagent are instrumental for affinity purification and detection of protein-protein interactions. The biotin tag allows for the highly specific and strong interaction with avidin (B1170675) or streptavidin, facilitating the isolation and identification of binding partners. nih.gov Furthermore, this compound has found a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs), where it can function as part of the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase ligand. medchemexpress.commedchemexpress.com This application underscores its importance in the innovative field of targeted protein degradation. medchemexpress.com

The compound is also integral to the synthesis of peptide-based probes for various assays, including immunoassays and enzyme-linked immunosorbent assays (ELISAs), where the biotin serves as a reliable anchor for detection and quantification. wikipedia.org

Strategic Design and Functional Attributes of Fmoc Lys Biotin Peg4 Oh in Molecular Engineering

The efficacy of Fmoc-Lys(Biotin-PEG4)-OH in molecular engineering is a direct result of its intelligent design, where each component serves a distinct and vital purpose.

The Fmoc Group: The fluorenylmethyloxycarbonyl group is a base-labile protecting group for the α-amino group of the lysine (B10760008). nih.gov During solid-phase peptide synthesis, the Fmoc group prevents unintended reactions at the N-terminus, allowing for the controlled, stepwise addition of amino acids to the peptide chain. nih.gov It can be selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow for the next coupling step in the synthesis.

The Lysine Backbone: The use of a lysine residue provides a natural amino acid framework that can be seamlessly integrated into a peptide sequence. The biotin-PEG4 moiety is attached to the ε-amino group of the lysine side chain, leaving the α-amino and carboxyl groups to participate in peptide bond formation.

The Biotin (B1667282) Moiety: Biotin (Vitamin B7) exhibits an extraordinarily high affinity for the proteins avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent biological interactions. plos.orgresearchgate.net This interaction is rapid and highly specific, making it an ideal tool for affinity-based applications such as purification, immobilization, and detection of biotinylated molecules. wikipedia.org

The PEG4 Spacer: The tetra-polyethylene glycol (PEG4) linker is a hydrophilic spacer that connects the biotin to the lysine side chain. axispharm.com This spacer serves multiple functions. It enhances the aqueous solubility of the resulting peptide, which is particularly beneficial for hydrophobic sequences. acs.orgnih.gov The flexibility and length of the PEG4 chain also reduce steric hindrance between the biotin tag and the peptide or its binding partners, ensuring that the biotin is accessible for binding to avidin or streptavidin without interfering with the peptide's biological activity. axispharm.com

Below are the physicochemical properties of the core components:

| Property | Value |

| This compound Molecular Formula | C42H59N5O11S acs.org |

| This compound Molecular Weight | 842.01 g/mol europeanpharmaceuticalreview.com |

| Biotin-Streptavidin Dissociation Constant (Kd) | Approximately 10⁻¹⁴ to 10⁻¹⁵ M plos.orgnih.gov |

| Biotin-Avidin Association Rate Constant (kon) | Varies, reported values range from 1 x 10⁵ M⁻¹s⁻¹ to 7 x 10⁷ M⁻¹s⁻¹ plos.orgacs.org |

Historical Development and Expanding Roles of Biotinylation and Pegylation in Research Methodologies

Optimized Coupling Chemistries for this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily designed for integration into peptide sequences during solid-phase peptide synthesis (SPPS). This approach allows for the precise, site-specific introduction of a biotinylated PEG linker. The Fmoc group on the α-amino group provides temporary protection during peptide chain elongation and is readily removed under basic conditions, typically with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

The coupling of this compound to the growing peptide chain requires activation of its carboxylic acid group. Standard coupling reagents used in SPPS are effective for this purpose. The choice of coupling reagent and conditions can be optimized to ensure high coupling efficiency, which is crucial for the synthesis of long or complex peptides. Microwave-assisted SPPS protocols have also been shown to be compatible with this building block, often leading to higher coupling efficiencies.

Table 1: Common Coupling Reagents for this compound in SPPS

| Coupling Reagent | Additive | Base | Key Characteristics |

|---|---|---|---|

| HBTU | HOBt | DIPEA | Forms a highly reactive HOBt ester, minimizing racemization. vulcanchem.comnih.gov |

| HATU | HOAt | DIPEA | Similar to HBTU but often provides higher coupling efficiency, especially for sterically hindered amino acids. peptide.com |

| HCTU | - | DIPEA | A guanidinium-based coupling reagent known for rapid and efficient couplings. peptide.com |

| PyBOP® | - | DIPEA | Suitable for cases where the Mmt protecting group is used due to its extreme acid sensitivity. sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Post-Synthetic Derivatization Approaches Utilizing this compound

While this compound is primarily used for direct incorporation during SPPS, the principles of its chemistry can be applied in post-synthetic modification strategies. In such a scenario, a peptide would first be synthesized with an orthogonally protected lysine (B10760008) residue, such as Fmoc-Lys(Dde)-OH. After the full-length peptide is assembled on the solid support, the Dde group can be selectively removed to expose the ε-amino group of the lysine. Subsequently, a reactive derivative of biotin-PEG4, such as an NHS-ester, can be coupled to the deprotected amine. nih.gov

This post-synthetic approach offers flexibility in the choice of biotinylation reagent and can be advantageous when the direct incorporation of the large this compound building block proves to be sterically hindered or inefficient.

Solution-Phase Conjugation Strategies for this compound Derived Constructs

Peptides containing this compound, once cleaved from the solid support and purified, can be utilized in solution-phase conjugation reactions. The terminal carboxylic acid of the peptide or the ε-amino group of the lysine (if the Fmoc group is removed) can serve as a handle for further chemical modifications.

For instance, a biotinylated peptide can be conjugated to a larger protein or another molecule of interest. This is often achieved by activating the carboxylic acid of the peptide using standard coupling chemistry and reacting it with an amino group on the target molecule. Conversely, if the Fmoc group on the N-terminus of the peptide is removed, the resulting free amine can be reacted with an activated carboxyl group on another molecule. The PEG4 linker in this compound is particularly beneficial in these applications as it enhances the solubility of the resulting conjugate and reduces steric hindrance between the peptide and the conjugated molecule.

Chemo-Enzymatic Methodologies for Site-Specific Biotinylation via this compound Precursors

Chemo-enzymatic methods offer a powerful approach for achieving highly specific biotinylation of proteins and other biomolecules. While not a direct application of this compound itself, the principles of its components are relevant. In a chemo-enzymatic strategy, an enzyme is used to recognize a specific sequence or structural motif on a target protein and catalyze the attachment of a tag.

For example, sortase-mediated ligation can be used to conjugate a peptide containing a biotinylated lysine to a target protein. uea.ac.uk In this approach, a peptide would be synthesized containing a sortase recognition motif (e.g., LPXTG) and a biotinylated lysine residue, which could be introduced using this compound during SPPS. The enzyme sortase A would then cleave the peptide at the threonine residue and ligate it to an N-terminal glycine (B1666218) on the target protein, resulting in a site-specifically biotinylated protein. uea.ac.uk This method provides exceptional control over the site of modification, which is often difficult to achieve with traditional chemical conjugation methods. uea.ac.uk

Another chemo-enzymatic approach involves oxime ligation. uea.ac.uk A protein can be engineered to contain an unnatural amino acid with a ketone or aldehyde group. A hydroxylamine-functionalized biotin-PEG molecule, which can be synthesized from a precursor related to this compound, can then be specifically reacted with the ketone or aldehyde to form a stable oxime linkage. uea.ac.uk

Affinity and Specificity of Biotin-Streptavidin Recognition with PEG-Spacered Biotin

The binding between biotin and streptavidin is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ M. acs.orgnih.gov This extraordinary affinity is a result of a combination of factors, including extensive hydrogen bonding and the shape complementarity of biotin and the streptavidin binding pocket. nih.gov Streptavidin, a tetrameric protein, can bind up to four biotin molecules with this high degree of affinity and selectivity. aatbio.com

The introduction of a PEG spacer between biotin and its host molecule, such as a peptide synthesized using this compound, generally does not diminish this high affinity. aatbio.comnih.gov In fact, the primary role of the spacer is to preserve the inherent affinity by overcoming potential hindrances. The valeric acid side chain of biotin is the point of attachment for these linkers, a modification that does not alter biotin's binding affinity for streptavidin. aatbio.com

The specificity of the biotin-streptavidin interaction remains exceptionally high even with the presence of a PEG spacer. nih.govaatbio.com The binding is rapid and robust, capable of withstanding a wide range of pH, temperature, organic solvents, and denaturing agents. acs.org This ensures that in a complex mixture of molecules, the biotinylated entity will bind almost exclusively to streptavidin.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ M | acs.orgnih.gov |

| Stoichiometry | 4 biotin molecules per streptavidin tetramer | aatbio.com |

This interactive table summarizes the key affinity parameters of the biotin-streptavidin interaction.

Role of the PEG4 Linker in Modulating Biorecognition Kinetics and Steric Hindrance

The PEG4 linker in this compound plays a crucial role in the kinetics and efficiency of the biotin-streptavidin interaction by mitigating steric hindrance. When a biotin molecule is attached directly to a large biomolecule, its access to the deep binding pocket of streptavidin can be impeded. aatbio.comtue.nl The flexible and hydrophilic PEG4 spacer arm extends the biotin moiety away from the surface of the attached molecule, allowing it to more freely access and bind to streptavidin. precisepeg.comaxispharm.com

This reduction in steric hindrance leads to improved binding efficiency and can enhance the detection sensitivity in assays. aatbio.com For example, studies have shown that incorporating a PEG spacer can lead to better biotin binding compared to non-PEGylated analogs where steric interference may reduce activity. The length of the PEG linker is an important consideration; longer chains can provide greater flexibility and further reduce steric hindrance. axispharm.comcreative-biolabs.com The kinetics of the interaction are also influenced by the PEG spacer. While the association rate constant is very high (kₐ > 1 × 10⁷ M⁻¹ s⁻¹), the presence of a spacer can facilitate this rapid binding by overcoming steric barriers. nih.govresearchgate.net

Research has demonstrated that the flexibility of the polymer spacer is a key factor in determining the structure of the bound protein layer, as it allows the biotin to adopt conformations that optimize binding. nih.govresearchgate.net This is particularly important when dealing with surface-immobilized biotin, where the spacer allows the biotin to extend into the solution and interact more efficiently with streptavidin. nih.govresearchgate.net

| Linker Feature | Role in Biorecognition | Reference |

| Flexibility | Overcomes steric hindrance, allows optimal binding conformation | precisepeg.comnih.govresearchgate.net |

| Length | Longer chains can enhance flexibility and reduce steric effects | axispharm.comcreative-biolabs.com |

| Hydrophilicity | Improves solubility and minimizes non-specific interactions | aatbio.comprecisepeg.com |

This interactive table outlines the key roles of the PEG4 linker in modulating the biotin-streptavidin interaction.

Mitigating Non-Specific Adsorption through PEGylation in Biotinylated Systems

A significant challenge in many bioassays and applications is the non-specific adsorption of proteins and other molecules to surfaces, which can lead to high background signals and reduced sensitivity. mdpi.combiorxiv.org PEGylation, the process of attaching PEG chains to molecules or surfaces, is a widely used and effective strategy to combat this issue. nih.govmdpi.com

The hydrophilic nature of the PEG4 linker in this compound contributes to a reduction in non-specific binding. aatbio.comprecisepeg.com PEG chains create a hydrated layer on the surface of the biotinylated molecule, which acts as a physical barrier, sterically repelling the non-specific adsorption of other proteins. biorxiv.orgnih.gov This "stealth" property is crucial for improving the signal-to-noise ratio in assays by ensuring that the observed binding is primarily due to the specific biotin-streptavidin interaction. mdpi.com

Studies have shown that PEG-modified surfaces can significantly reduce non-specific protein binding, leading to lower background and increased specific signals. nih.govresearchgate.net For instance, the incorporation of PEG into hydrogel-based immunoassays resulted in a 10-fold decrease in non-specific binding and a 6-fold increase in the specific binding signal. nih.govresearchgate.net The ability of PEGylation to minimize non-specific interactions is a key advantage in the design of sensitive and reliable biotin-based detection and purification systems. mdpi.comrsc.org

| Effect of PEGylation | Mechanism | Reference |

| Reduced Non-Specific Binding | Creation of a hydrated, sterically repulsive layer | biorxiv.orgnih.gov |

| Improved Signal-to-Noise Ratio | Lower background from non-specific adsorption | mdpi.com |

| Enhanced Assay Sensitivity | Increased specific signal relative to background | nih.govresearchgate.net |

This interactive table details the benefits of PEGylation in reducing non-specific adsorption.

Applications of Fmoc Lys Biotin Peg4 Oh in Biomolecular Probes and Conjugates

Construction of Biotinylated Peptides and Peptidomimetics for Affinity-Based Studies

The ability to introduce a biotin (B1667282) tag at a specific position within a peptide sequence is fundamental to a wide array of affinity-based biochemical and cellular assays. Fmoc-Lys(Biotin-PEG4)-OH is a key enabler of such strategies, allowing for the precise synthesis of biotinylated peptides and peptidomimetics that can be used to investigate complex biological interactions.

Functionalization of Peptide Scaffolds with this compound for Receptor-Ligand Investigations

In the study of receptor-ligand interactions, biotinylated peptides serve as invaluable probes. By incorporating this compound into the synthesis of a peptide ligand, researchers can create a tool to track and quantify the binding of the ligand to its receptor. The high affinity of the biotin-streptavidin interaction allows for the immobilization of the biotinylated peptide on a streptavidin-coated surface, such as a sensor chip for surface plasmon resonance (SPR) or the wells of a microplate for enzyme-linked immunosorbent assays (ELISAs). This enables the real-time monitoring of receptor binding to the immobilized ligand, providing crucial data on binding kinetics and affinities.

The PEG4 linker in this compound plays a critical role in these assays by extending the biotin tag away from the peptide backbone. This spatial separation minimizes the risk of the peptide's interaction with the receptor being sterically hindered by the streptavidin-coated surface, ensuring that the measured binding events accurately reflect the true biological interaction.

Development of Peptide-Based Probes for Molecular Interaction Analysis

Beyond receptor-ligand studies, peptides functionalized with this compound are extensively used as probes to analyze a broader range of molecular interactions. These biotinylated peptides can be employed to identify and characterize peptide-protein, peptide-nucleic acid, and peptide-small molecule interactions.

A common application is in "pull-down" assays, where a biotinylated peptide is incubated with a complex biological sample, such as a cell lysate. The peptide will bind to its specific interaction partners, and the resulting complex can be captured from the mixture using streptavidin-coated beads. After washing away non-specific binders, the captured proteins or other molecules can be eluted and identified by techniques like mass spectrometry. This approach allows for the discovery of novel binding partners and the elucidation of complex interaction networks. The enhanced water solubility conferred by the PEG4 spacer is particularly advantageous in these experiments, as it helps to prevent the aggregation and non-specific binding of the peptide probe.

Utilization in Protein Biotinylation and Directed Labeling

The principles of using this compound in peptide synthesis can be extended to the biotinylation of larger proteins. This is typically achieved by synthesizing a peptide fragment of the target protein containing the biotinylated lysine (B10760008) and then ligating it to the rest of the protein, or by using more advanced enzymatic methods for direct, site-specific protein modification.

Engineering Biotinylated Proteins for Pull-Down Assays and Affinity Purification

The creation of biotinylated proteins is a powerful strategy for isolating and studying protein interaction partners. By engineering a protein with a site-specifically incorporated biotin tag, researchers can use this "bait" protein to capture its "prey" from a complex mixture. As with biotinylated peptides, the biotinylated protein and its bound partners can be efficiently isolated using streptavidin-coated magnetic beads or chromatography resins.

This affinity purification method is highly specific and efficient, often yielding cleaner results than traditional antibody-based immunoprecipitation. The resulting purified protein complexes can then be analyzed to identify the components of signaling pathways, cellular machinery, and other functional protein networks.

Advanced Strategies for Protein Functionalization with this compound

Beyond simple affinity tags, biotinylation with reagents like this compound is integral to more advanced protein engineering strategies. One such strategy is the use of enzyme-mediated ligation, such as sortase-mediated ligation (SML). nih.goviris-biotech.de In this approach, a short peptide containing a sortase recognition motif (e.g., LPXTG) and a biotinylated lysine (incorporated using Fmoc-Lys(Biotin)-OH during synthesis) is created. nih.govnih.gov The sortase enzyme then specifically cleaves this motif and covalently attaches the biotinylated peptide to a target protein that has been engineered with an N-terminal glycine (B1666218) residue. nih.govbpsbioscience.com This method allows for the site-specific labeling of proteins in a controlled and efficient manner. nih.govbpsbioscience.com

Another advanced application is in the development of PROteolysis TArgeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be used as a component of the linker that connects the target-binding moiety to the E3 ligase-binding moiety in a PROTAC, with the biotin tag facilitating detection and analysis during development. nih.gov

Table 1: Comparison of Protein Biotinylation Strategies

| Strategy | Description | Key Features |

| Chemical Labeling | Non-specific modification of primary amines (e.g., lysine side chains) with an activated biotin derivative. | Simple and fast, but often results in heterogeneous products with multiple biotin labels per protein. |

| Sortase-Mediated Ligation | Enzymatic ligation of a biotinylated peptide to a specific site on a target protein. | Site-specific and produces a homogeneous product, but requires protein engineering to introduce recognition sites. nih.govbpsbioscience.com |

| PROTAC Technology | Use of a bifunctional molecule to induce targeted protein degradation. | A therapeutic modality where biotinylation can be used as a tool for assay development. nih.gov |

Integration into Nucleotide and Nucleic Acid Conjugates for Genetic Research Applications

The biotinylation of nucleic acids is a fundamental technique in molecular biology, enabling the detection and isolation of specific DNA and RNA sequences. Common applications include Southern and Northern blotting, in situ hybridization, and the purification of transcription factor-DNA complexes.

However, the direct incorporation of this compound into oligonucleotides during standard synthesis is not a conventional method. The chemistries of solid-phase peptide synthesis (Fmoc-based) and solid-phase oligonucleotide synthesis (phosphoramidite-based) are distinct and generally incompatible.

The standard methods for producing biotinylated nucleic acids involve:

Using a biotinylated phosphoramidite: A modified nucleoside phosphoramidite, such as biotin-dT, is incorporated directly into the growing oligonucleotide chain during synthesis.

Post-synthesis conjugation: An oligonucleotide is first synthesized with a reactive group, such as an amino-linker. A biotin derivative with a compatible reactive group (e.g., an N-hydroxysuccinimide ester) is then attached to the oligonucleotide in a separate, post-synthesis step.

While this compound is not directly used in these standard workflows, the principle of using a biotinylated building block is central to the field. The development of novel nucleic acid analogues and conjugation chemistries could potentially open up avenues for the use of amino acid-based biotinylation reagents in the future, but this is not current practice.

Fmoc Lys Biotin Peg4 Oh in Advanced Research Platforms and Technologies

Biosensor Development and Surface Functionalization Using Biotin-PEG4 Linkers

The high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (or avidin) is a cornerstone of modern biotechnology, providing a robust method for immobilizing biomolecules onto sensor surfaces. The biotin-PEG4 moiety of Fmoc-Lys(Biotin-PEG4)-OH is instrumental in this context, offering a flexible and hydrophilic spacer that extends the biotin group away from the attached molecule or surface, thereby minimizing steric hindrance and improving its accessibility for streptavidin binding. iris-biotech.de This enhances the efficiency and signal-to-noise ratio in various analytical platforms. iris-biotech.de

Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation (QCM-D) are powerful, label-free techniques for monitoring real-time molecular interactions on a sensor surface. In these applications, a sensor chip (e.g., gold-coated) is typically functionalized with a layer of streptavidin. Subsequently, a molecule synthesized using this compound as a precursor, such as a biotinylated peptide or small molecule, can be specifically captured on the sensor surface.

In SPR , the binding of the biotinylated analyte to the streptavidin-coated surface causes a change in the refractive index at the sensor's surface, which is detected as a shift in the resonance angle. This allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity.

In QCM-D , the sensor is an oscillating quartz crystal. The binding of the biotinylated molecule to the surface increases the mass, which decreases the crystal's resonance frequency. rsc.org Simultaneously, the dissipation measurement provides information about the viscoelastic properties of the adsorbed layer. rsc.org

The PEG4 linker in these applications is crucial. It creates a hydrophilic layer that reduces non-specific binding of other proteins or molecules in the sample, leading to cleaner data and more accurate measurements of the specific interaction of interest. iris-biotech.de

| Feature | Surface Plasmon Resonance (SPR) | Quartz Crystal Microbalance with Dissipation (QCM-D) | Role of Biotin-PEG4 Linker |

| Measurement Principle | Change in refractive index near the sensor surface. | Change in resonance frequency (mass) and dissipation (viscoelasticity) of an oscillating crystal. | Provides the biotin "hook" for immobilization onto a streptavidin-coated sensor surface. |

| Primary Output | Binding kinetics (kon, koff), affinity (KD). | Mass, thickness, and viscoelastic properties of the adsorbed layer. | The PEG spacer extends the biotin, ensuring efficient binding and reducing non-specific surface interactions. |

| Key Advantage | High sensitivity for kinetic and affinity analysis. | Provides information on conformational changes and hydration state of the bound layer. | Enhances water solubility and biocompatibility of the immobilized probe. vectorlabs.com |

Protein and peptide microarrays are high-throughput tools for studying thousands of molecular interactions simultaneously. The fabrication of these arrays often relies on the streptavidin-biotin immobilization strategy for its high specificity and stability. nih.gov

This compound is an ideal reagent for synthesizing the probes for these microarrays. Using standard solid-phase peptide synthesis (SPPS), the molecule can be incorporated at any desired position within a peptide sequence. aatbio.com Once synthesized, these biotinylated peptides or other probes are printed onto a streptavidin-coated glass slide or other substrate. nih.gov The strong interaction ensures that the probes are oriented in a consistent manner and are stably attached, which is critical for reliable and reproducible assay results. nih.govnih.gov The PEG4 spacer again plays a vital role by physically separating the probe from the surface, which can improve its ability to interact with target molecules in a sample solution and reduce background noise. nih.gov

Role in Proteolysis-Targeting Chimeras (PROTACs) and Targeted Degradation Research

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. axispharm.combroadpharm.com A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. broadpharm.com

This compound is explicitly designed and used as a building block for PROTAC synthesis. medchemexpress.combroadpharm.com In this context:

The Fmoc-protected amine and the carboxylic acid on the lysine (B10760008) backbone serve as versatile chemical handles. They allow for the sequential attachment of the target-binding ligand and the E3 ligase-binding ligand through standard peptide coupling or other conjugation chemistries. broadpharm.com

The PEG4 linker forms part of the crucial bridge between the two ligands. The length, flexibility, and chemical nature of this linker are critical determinants of a PROTAC's efficacy, as it must orient the two bound proteins optimally to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). axispharm.combroadpharm.com

The biotin moiety serves as a highly useful analytical tag. It does not typically participate in the final biological action of the PROTAC but is invaluable during the research and development phase for detection, purification, and in-vitro binding assays.

| Component of this compound | Function in PROTAC Synthesis |

| Fmoc-protected Amine | A reactive site (after deprotection) for conjugating one of the PROTAC ligands. broadpharm.com |

| Carboxylic Acid | A reactive site for conjugating the second PROTAC ligand. broadpharm.com |

| PEG4 Spacer | Contributes to the overall linker length and composition, influencing ternary complex stability and compound solubility. broadpharm.com |

| Biotin Moiety | Acts as an affinity tag for purification, immobilization on sensor surfaces, or detection via streptavidin conjugates. medchemexpress.com |

Applications in Nanotechnology and Material Science for Bioconjugation

The unique properties of this compound and its derivatives make them highly suitable for modifying the surfaces of nanomaterials, creating advanced materials for diagnostics, drug delivery, and fundamental research.

Nanoparticles (e.g., gold, PLGA, or conjugated polymer nanoparticles) can be functionalized for specific biological applications using the biotin-streptavidin system. nih.govlunanano.comlunanano.com A common strategy involves first coating the nanoparticle with streptavidin. fortislife.com Then, a molecule synthesized from this compound, which contains the biotin tag, can be attached to the streptavidin-coated nanoparticle. nih.govfortislife.com

This approach allows for the modular assembly of complex nanostructures. For example, a peptide with a specific cell-targeting sequence can be synthesized using the this compound building block. This biotinylated peptide can then be easily conjugated to streptavidin-coated nanoparticles. nih.gov The PEG4 linker enhances the biocompatibility of the final construct by creating a hydrophilic shell around the nanoparticle, which can reduce aggregation and non-specific protein adsorption, potentially improving its circulation time in vivo. nih.govbiochempeg.com

Creating well-defined and biologically active surfaces is critical for many research devices, from diagnostic chips to cell culture platforms. Derivatives of this compound are used to develop such bio-interfaces. Surfaces made of materials like silicon or glass can be chemically modified to present a layer of biotin molecules. researchgate.net

The process often involves first treating the surface to introduce reactive groups (e.g., amines), followed by reaction with a biotin-PEG-NHS ester or a similar derivative. The PEG component of the linker is essential for creating a surface that resists non-specific protein adsorption, a phenomenon known as bio-fouling. researchgate.net This "passivated" background ensures that subsequent binding events are highly specific. After creating the biotinylated surface, streptavidin can be immobilized, which in turn can capture other biotinylated molecules, allowing for the layered and controlled assembly of proteins, enzymes, or other functional elements on the device surface.

Analytical Methodologies for Characterization of Fmoc Lys Biotin Peg4 Oh Derived Research Products

Mass Spectrometry Techniques for Verification and Structural Elucidation of Conjugates

Mass spectrometry (MS) is an indispensable tool for the characterization of complex biomolecules, including those derived from Fmoc-Lys(Biotin-PEG4)-OH. It provides precise molecular weight information, which is crucial for verifying the successful conjugation of the biotin-PEG linker to the target molecule. Furthermore, tandem MS (MS/MS) techniques are employed for detailed structural elucidation, such as identifying the specific sites of PEGylation. nih.govthermofisher.com

Common challenges in the MS analysis of these conjugates include the polydispersity of the PEG chain and the potential for multiple conjugation sites, which can result in complex spectra. nih.gov To overcome these, specific MS approaches have been optimized.

Key Mass Spectrometry Techniques:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is well-suited for determining the molecular weight of large biomolecules and their conjugates. thermofisher.comnih.gov In the analysis of products derived from this compound, MALDI-TOF can confirm the addition of the biotin-PEG moiety by detecting the corresponding mass shift. kaist.ac.krnih.govresearchgate.net For example, analysis of PEGylated lysozyme has used MALDI-TOF MS to confirm the average molecular weight of the resulting conjugates. researchgate.netresearchgate.net

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS). nih.govmdpi.com It is particularly useful for analyzing complex mixtures and can provide accurate mass measurements of PEGylated proteins. thermofisher.com ESI-MS can generate multiply charged ions, which extends the mass range of the analyzer and allows for the analysis of very large molecules. creative-proteomics.com

Researchers have developed specific LC/MS methodologies, such as the post-column addition of amines, to obtain accurate masses of PEGylated peptides and proteins, which helps in assigning the structures and the number of attached PEG units. nih.gov Tandem MS approaches combining in-source fragmentation with collision-induced dissociation (CID-MS/MS) can successfully elucidate the specific sites of PEGylation. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for Analyzing Biotin-PEG Conjugates

| Technique | Advantages | Disadvantages | Primary Application |

|---|---|---|---|

| MALDI-TOF | High sensitivity for trace samples, relatively simple sample preparation. creative-proteomics.comnih.gov | Matrix can introduce interference, potentially poor reproducibility. creative-proteomics.com | Verification of molecular weight, determination of the degree of PEGylation. nih.govresearchgate.netresearchgate.net |

| ESI-MS | High resolution, suitable for complex mixtures (when coupled with LC), applicable to large molecules. mdpi.comcreative-proteomics.com | Requires sample preprocessing, can be less effective for samples with high salt content. creative-proteomics.com | Accurate mass determination, identification of PEGylation sites (with MS/MS). nih.govthermofisher.com |

Chromatographic Separation Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are fundamental for both the purification of this compound derived conjugates and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. jpt.commtoz-biolabs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC separates molecules based on their hydrophobicity. mtoz-biolabs.com It is highly effective for separating PEGylated proteins and peptides from their unmodified counterparts and other reaction by-products. chromatographyonline.com The separation mechanism in RP-HPLC for these conjugates is complex, influenced by both the hydrophobicity of the parent molecule and the properties of the attached biotin-PEG chain. researchgate.netnih.gov

Key findings from research on RP-HPLC for these types of molecules include:

The dispersity (variation in chain length) of the PEG moiety can lead to peak broadening. researchgate.netnih.gov

The retention time of a PEGylated peptide in RP-HPLC generally increases with the length of the attached PEG chain. researchgate.netnih.gov

The choice of stationary phase (e.g., C4 or C18) can significantly impact the resolution. C18 columns often provide better separation for larger PEGylated proteins, while C4 media may be more suitable for smaller conjugates. chromatographyonline.com

A typical application involves using a C18 reversed-phase HPLC column to evaluate the kinetics of biotinylation reactions. nih.gov This method allows for the precise quantification of the biotinylated product over time. nih.gov

Other Chromatographic Methods:

Besides RP-HPLC, other methods like Size Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEC) are also used. SEC separates molecules based on their size and is effective for removing unreacted PEG from the reaction mixture. IEC separates molecules based on charge and can be used to isolate different PEGylated species.

Table 2: HPLC in the Analysis of Biotin-PEG Conjugates

| Parameter | Description | Relevance to Analysis |

|---|---|---|

| Stationary Phase | Typically non-polar silica-based materials (e.g., C18, C4). mtoz-biolabs.comchromatographyonline.com | The choice of C18 or C4 media affects the separation and resolution of PEGylated products based on their size and hydrophobicity. chromatographyonline.com |

| Mobile Phase | A polar solvent system, often a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). jpt.com | The gradient elution is crucial for separating components with different hydrophobicities in the complex reaction mixture. |

| Detection | UV absorbance is commonly used, typically at 214 or 280 nm for peptides and proteins. | Allows for the quantification of the purified peptide and assessment of purity. nih.gov |

| Purity Assessment | Purity is determined by the relative area of the main peak in the chromatogram. jpt.com | A purity level of >95% is often required for research applications. mdpi.com |

Spectroscopic Techniques for Confirmation of Biotinylation and PEGylation in Research Constructs

Spectroscopic methods provide complementary information to mass spectrometry and chromatography by confirming the presence of specific chemical moieties within the conjugate. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique that can confirm the presence of the PEG chain. A recent approach has identified the C-O-C stretching vibration of the PEG backbone (around 1089 cm⁻¹) as a key analytical band. nih.gov This peak is intense and typically well-separated from the main absorption bands of proteins (e.g., amide I and II), allowing for the determination of the degree of PEGylation. nih.gov The method is reagent-free and provides a fast way to confirm successful PEGylation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for detailed structural analysis. ¹H-NMR can be used to identify specific protons associated with the biotin (B1667282) and PEG components of the conjugate. researchgate.net For example, proton signals around 3.55 ppm are characteristic of the repeating ethylene glycol units of PEG, while specific signals can also identify protons on the biotin molecule. researchgate.net Although NMR is primarily used for structural determination of the starting materials and linkers, it can also provide conformational information about the final peptide conjugates in solution. mdpi.comthermofisher.com

Table 3: Key Spectroscopic Signatures for Characterizing Biotin-PEG Conjugates

| Technique | Moiety | Characteristic Signal/Peak | Reference |

|---|---|---|---|

| FTIR | PEG | Strong C-O-C stretch | ~1089 cm⁻¹ nih.gov |

| ¹H-NMR | PEG | Methylene protons (-CH₂CH₂O-) | ~3.55 ppm researchgate.net |

| ¹H-NMR | Biotin | Urea protons (-NH-CO-NH-) | ~6.6-6.7 ppm researchgate.net |

Functional Assays for Validating Biotin-Streptavidin Binding Activity of Derived Constructs

After confirming the structure and purity of the conjugate, it is crucial to verify that the biotin moiety is accessible and functional. This is achieved through assays that measure its binding to avidin (B1170675) or its bacterial analog, streptavidin. The biotin-streptavidin interaction is one of the strongest known non-covalent bonds, making it a reliable basis for various detection and purification methods. thermofisher.comsouthernbiotech.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a versatile plate-based assay that can be adapted to confirm biotin activity. bosterbio.com In a typical format, a streptavidin-coated plate is used to capture the biotinylated conjugate from a solution. nih.gov The captured conjugate can then be detected using an antibody specific to the peptide or protein part of the construct. The signal generated is proportional to the amount of functionally active biotinylated molecule present. bosterbio.comantibody-creativebiolabs.com This method is highly sensitive and is a standard for confirming successful biotinylation. antibody-creativebiolabs.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on binding kinetics and affinity. nicoyalife.com In this application, streptavidin is immobilized on the sensor chip surface. When the solution containing the biotin-PEG-conjugate is passed over the surface, binding can be monitored in real-time. nicoyalife.com This not only confirms the binding activity but also provides valuable kinetic data (association and dissociation rates), which is not easily obtained from endpoint assays like ELISA. rapidnovor.com SPR is highly sensitive and can effectively quantify both high- and low-affinity interactions. nicoyalife.com

A novel method for identifying PEGylation sites utilizes the biotin tag for affinity purification. In this approach, the biotin-PEGylated protein is digested, and the resulting peptide fragments are passed through a monomeric avidin column to isolate only the biotinylated peptides for subsequent analysis by MS and HPLC. kaist.ac.krnih.govresearchgate.netornl.gov

Table 4: Comparison of Functional Assays for Biotin-Streptavidin Binding

| Assay | Principle | Key Information Provided | Advantages | Limitations |

|---|---|---|---|---|

| ELISA | Enzyme-based immunoassay on a microplate. bosterbio.com | Endpoint detection and quantification of active biotin. | High sensitivity (2-5 times more than direct/indirect formats), high throughput. antibody-creativebiolabs.com | Provides endpoint data only, not real-time kinetics; requires labeled detection antibodies. nicoyalife.comrapidnovor.com |

| SPR | Measures changes in refractive index upon binding to a sensor surface. nicoyalife.com | Real-time binding kinetics (kₐ, kₑ), affinity (Kₑ). rapidnovor.com | Label-free, provides detailed kinetic information, high sensitivity. nicoyalife.com | Lower throughput than ELISA, requires specialized instrumentation. |

Theoretical and Computational Perspectives on Fmoc Lys Biotin Peg4 Oh Conjugates

Molecular Dynamics Simulations and Conformational Analysis of PEGylated Biotin (B1667282) Constructs

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of molecules, providing atomic-level detail on their movements and conformational preferences over time. For PEGylated biotin constructs, MD simulations are crucial for understanding how the flexible polyethylene (B3416737) glycol (PEG) linker influences the accessibility and presentation of the biotin moiety.

While direct MD studies on the precise Fmoc-Lys(Biotin-PEG4)-OH compound are not extensively documented in publicly available literature, simulations of similar systems, such as biotin connected to flexible linkers, provide valuable analogous insights. These simulations typically involve parameterizing the biotin and linker molecules for use with classical force fields like CHARMM. nih.gov The system is then solvated in a water box with appropriate ions to mimic physiological conditions, and the simulation is run for a sufficient duration (often in the nanosecond to microsecond range) to observe a range of conformational states. nih.gov

Conformational analysis of the simulation trajectories reveals that the PEG linker does not adopt a single, static conformation. Instead, it exists as a dynamic ensemble of structures. The flexibility of the PEG chain allows the biotin headgroup to explore a significant conformational space relative to its attachment point. This flexibility is a double-edged sword: it can enhance the probability of biotin finding and binding to its target protein, streptavidin, by increasing its effective "reach," but it also introduces an entropic penalty upon binding as the flexible linker becomes constrained.

Key findings from such simulations include:

Linker Extension and Flexibility: The end-to-end distance of the PEG linker fluctuates, indicating its ability to stretch and contract. This inherent flexibility is a key determinant in the functionality of the conjugate.

Solvent Accessibility of Biotin: Simulations can quantify the solvent-accessible surface area (SASA) of the biotin molecule, providing a measure of its availability for binding. The PEG linker generally ensures high solvent accessibility.

Influence on Binding Mechanics: The attachment point and the flexibility of the linker can influence the unbinding pathway and force required to rupture the biotin-streptavidin bond. nih.gov Simulations have shown that pulling on biotin from different directions, dictated by the linker's attachment, can lead to different unbinding forces, as the biotin is levered against the binding pocket. nih.gov

| Parameter | Description | Typical Findings/Significance |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system (e.g., CHARMM, AMBER). | Selection is critical for accurately representing the molecular interactions. CHARMM36 is commonly used for proteins and related small molecules. nih.gov |

| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). | Longer simulations are required to sample a wider range of conformational states. nih.gov |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over time. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Provides insight into the overall shape and folding of the PEG linker. |

| End-to-End Distance | The distance between the two ends of the PEG linker. | Characterizes the extension and flexibility of the linker. |

Computational Modeling of Biotin-Streptavidin Binding with Flexible Linkers

The exceptionally high affinity between biotin and streptavidin (with a dissociation constant, Kd, in the femtomolar range) is a cornerstone of many biotechnological applications. thermofisher.com Computational models are instrumental in dissecting the energetic and structural basis of this interaction, particularly when a flexible linker like PEG is involved.

Theoretical models and molecular theory have been applied to study systems where biotin is tethered to a surface via a PEO (PEG) spacer. nih.gov These models demonstrate that the flexibility of the polymer spacer is a critical factor that determines the structure of the resulting protein layer. nih.gov The ability of the PEG chains to adopt various conformations allows for the optimal positioning of biotin for binding and can accommodate the formation of multi-layered protein structures on a surface. nih.gov

Computational approaches used to study this interaction include:

Molecular Docking: This method predicts the preferred orientation of biotin within the streptavidin binding pocket. However, for biotin-PEG conjugates, the challenge lies in adequately sampling the conformational space of the flexible linker.

Steered Molecular Dynamics (SMD): SMD simulations can be used to simulate the unbinding of biotin from streptavidin by applying an external force. nih.gov This provides insights into the dissociation pathway and the forces involved, which are influenced by the linker's properties. nih.gov

Free Energy Calculations: Methods like thermodynamic integration or free energy perturbation can be used to calculate the binding free energy, breaking it down into enthalpic and entropic contributions. These studies have highlighted the importance of a network of hydrogen bonds and favorable van der Waals contacts in achieving the high affinity. duke.edu

The presence of the flexible PEG linker introduces specific considerations into these models. The linker can influence the on-rate of binding by affecting the diffusional search of biotin for the binding pocket. More significantly, it impacts the entropic component of the binding free energy. The loss of conformational freedom of the flexible linker upon binding represents an entropic penalty that must be overcome by the favorable enthalpic interactions of biotin binding. researchgate.net

| Energetic Component | Description | Contribution to High Affinity |

|---|---|---|

| Enthalpy (ΔH) | The heat change associated with binding, arising from the formation of non-covalent interactions. | Highly favorable due to an extensive network of hydrogen bonds and shape complementarity between biotin and the binding pocket. duke.edu |

| Entropy (ΔS) | The change in disorder of the system upon binding. | Generally unfavorable due to the loss of translational, rotational, and conformational freedom of both biotin and its flexible linker. duke.eduresearchgate.net |

| Free Energy (ΔG) | The overall energy change that determines the spontaneity and strength of binding (ΔG = ΔH - TΔS). | The large, favorable enthalpy change overwhelmingly compensates for the unfavorable entropy change, resulting in a very large negative ΔG and extremely tight binding. duke.edu |

Rational Design Principles for Optimizing Biotin-PEGylation in Biomolecular Systems

The insights gained from theoretical and computational studies form the basis for the rational design of biotin-PEGylation strategies. The goal is to optimize the properties of the conjugate for a specific application, whether it be for improving drug delivery, enhancing signal in diagnostic assays, or facilitating protein purification.

A "Quality by Design" (QbD) approach, which involves a systematic and science-based methodology, can be applied to the development of PEGylated proteins and other biomolecules. jabonline.in This involves identifying critical quality attributes (CQAs) of the final product and understanding how critical process parameters (CPPs) influence them. jabonline.in

Key principles for the rational design of biotin-PEGylated systems include:

Linker Length and Flexibility: The length of the PEG linker is a critical design parameter. A longer linker can increase the reach of the biotin, potentially overcoming steric hindrance and improving binding to surface-immobilized targets. However, excessively long linkers may lead to undesirable non-specific interactions or aggregation. The optimal length often represents a balance between maximizing binding efficiency and maintaining desired physicochemical properties.

Degree of PEGylation: For macromolecules like proteins or nanoparticles, the number of attached biotin-PEG chains (the degree of PEGylation) must be carefully controlled. nih.gov A high degree of PEGylation can create a "stealth" effect, reducing immunogenicity and clearance by the reticuloendothelial system. nih.gov However, it can also interfere with the biological activity of the protein or the binding of the biotin moiety if not properly controlled. nih.gov

Branched vs. Linear Architectures: The architecture of the PEG linker can be either linear or branched. Branched PEGs can offer a more pronounced shielding effect and may be more effective at preventing aggregation. researchgate.net The choice of architecture depends on the specific requirements of the application.

Attachment Chemistry: The method used to conjugate the biotin-PEG moiety to the target molecule is crucial. The chemistry should be robust, specific, and not perturb the function of the biomolecule. The use of N-hydroxysuccinimide (NHS) esters to react with primary amines is a common and effective strategy. nih.gov

Modulation of Physicochemical Properties: PEGylation inherently alters the properties of the parent molecule. It can increase solubility, modify the surface charge, and influence the hydrodynamic radius. These changes must be considered and optimized. For instance, the effects of PEGylation can differ significantly depending on whether the protein being modified is cationic or anionic. nih.gov

By leveraging computational modeling to predict the behavior of different designs and applying these rational design principles, it is possible to create highly optimized biotin-PEGylated conjugates tailored for superior performance in a wide array of biological systems.

Emerging Research Directions and Future Outlook for Fmoc Lys Biotin Peg4 Oh

Novel Applications in Chemical Probes for Cellular and Subcellular Studies

The application of Fmoc-Lys(Biotin-PEG4)-OH in the synthesis of chemical probes is a rapidly advancing area of research, enabling detailed investigation of complex biological processes within cellular and subcellular environments. These probes are designed to interact with specific targets, such as proteins or enzymes, and report on their presence, activity, or localization.

One of the most significant applications is in the field of Activity-Based Protein Profiling (ABPP) . ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families within a complex proteome. By incorporating this compound into these probes, researchers can tag active enzymes. nih.gov The biotin (B1667282) handle then allows for the selective enrichment of these probe-labeled proteins from cell lysates using streptavidin-coated beads. nih.gov The PEG4 linker in this compound is particularly advantageous as it improves the water solubility of the entire probe and extends the biotin tag away from the probe's core, minimizing interference with the streptavidin binding interaction. vectorlabs.comaxispharm.com This methodology has been instrumental in mapping functional hotspots across the proteome and has accelerated the discovery of novel drug targets. nih.gov

Furthermore, peptides synthesized with this derivative are used as probes for studying protein-protein interactions, receptor localization, and cellular uptake mechanisms. The biotin tag serves as a reliable anchor for detection and purification, often used in conjunction with fluorescently labeled streptavidin for cellular imaging or with streptavidin-conjugated matrices for affinity pull-down assays. peptide.comaatbio.com The ability to precisely place the biotin-PEG4 moiety at any desired lysine (B10760008) position within a peptide sequence, a key feature of using this compound in solid-phase peptide synthesis, allows for the creation of highly customized probes for specific biological questions. vectorlabs.com

| Research Area | Application of this compound | Key Benefit |

| Activity-Based Protein Profiling (ABPP) | Building block for covalent chemical probes. | Enables affinity enrichment of active enzymes for proteomic analysis. nih.gov |

| Cellular Imaging | Component of peptides for tracking cellular processes. | Biotin tag allows for detection via fluorescently labeled streptavidin. |

| Affinity Purification | Synthesis of biotinylated "bait" peptides or molecules. | Used to isolate and identify binding partners from cell lysates. biosyntan.de |

| Receptor Studies | Creation of labeled ligands to study receptor binding and trafficking. | The PEG linker minimizes steric hindrance, preserving natural interactions. biosyntan.de |

Potential for Integration into Advanced Molecular Tools and Diagnostic Research

The unique properties of this compound are driving its integration into sophisticated molecular tools and next-generation diagnostic platforms. The robust and highly specific interaction between biotin and streptavidin (or avidin) is a cornerstone of many biotechnological applications, and this compound provides a versatile means to incorporate this system into complex molecular architectures. biosyntan.de

A prominent example is the use of this compound in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . medchemexpress.cominvivochem.com PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. medchemexpress.com They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is used as a biotin-labeled, PEG-based building block for these linkers, facilitating their synthesis and purification. medchemexpress.cominvivochem.com The biotin tag can be used as an analytical handle during the development and characterization of these powerful research tools.

In the realm of diagnostics, biotinylation is a key technique for immobilizing capture agents (like antibodies or nucleic acids) onto sensor surfaces and for signal amplification in assays such as ELISA. biosyntan.de The incorporation of this compound into synthetic peptides or other biomolecules allows for their oriented immobilization on streptavidin-coated surfaces, which is crucial for the development of highly sensitive and specific biosensors and microarrays. frontiersin.orgnih.gov The hydrophilic PEG spacer helps to extend the molecule away from the surface, improving accessibility for target binding and reducing non-specific interactions, thereby enhancing the signal-to-noise ratio of the diagnostic test. vectorlabs.com

| Molecular Tool / Diagnostic Platform | Role of this compound | Advantage Provided |

| PROTACs | A biotin-labeled linker component for synthesis and characterization. medchemexpress.cominvivochem.com | Facilitates modular synthesis and provides an affinity handle for analysis. |

| Biosensors | Incorporation into peptide or nucleic acid probes for surface immobilization. | The biotin tag allows for strong, oriented attachment to streptavidin-coated sensor chips. frontiersin.org |

| Immunoassays (e.g., ELISA) | Biotinylation of detection reagents (antibodies, antigens). | Enables signal amplification through streptavidin-enzyme conjugates. biosyntan.de |

| Affinity Chromatography | Synthesis of biotinylated ligands for creating purification matrices. | Allows for the purification of specific binding partners based on the biotin-streptavidin interaction. vectorlabs.com |

Future Prospects in Engineering Next-Generation Biotinylated Amino Acid Derivatives for Specialized Research Needs

While this compound is a highly effective tool, ongoing research aims to engineer new biotinylated amino acid derivatives with enhanced functionalities to meet more specialized demands. A major focus of this innovation is the development of cleavable linkers . The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, which can make the elution of captured biomolecules difficult, often requiring harsh, denaturing conditions. tum.desemanticscholar.org Future derivatives are being designed with linkers that can be cleaved under specific, mild conditions.

Several strategies for cleavable linkers are being explored:

Photocleavable Linkers: These linkers incorporate a photolabile group that breaks upon exposure to UV light of a specific wavelength, allowing for the release of captured targets with high temporal control. nih.gov

Chemically Cleavable Linkers: These include linkers with disulfide bonds, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT), or acid-labile groups that break under mildly acidic conditions. acs.orgnih.gov

Enzyme-Cleavable Linkers: These linkers contain a recognition sequence for a specific protease, allowing for highly specific, enzymatic release of the bound molecules. nih.gov

Another avenue of research involves modifying the biotin tag itself or the corresponding binding protein. For instance, derivatives using biotin analogues like desthiobiotin, which binds to streptavidin with lower affinity, allow for elution under gentler conditions. biosyntan.de Concurrently, protein engineering efforts have produced monomeric and mutant forms of streptavidin with tunable binding affinities. nih.gov The creation of orthogonal biotin/(strept)avidin pairs would enable multiple, simultaneous pull-down experiments from the same sample. nih.gov

The future of biotinylated amino acids will likely involve the creation of multi-functional reagents that combine biotin with other chemical handles, such as "click chemistry" groups (alkynes or azides), cross-linkers, or fluorescent dyes, all within a single amino acid derivative. nih.gov These advanced tools will empower researchers to perform more complex experiments, such as combining affinity purification with in-situ cross-linking to capture transient protein interaction partners.

Q & A

Q. What is the optimal methodology for synthesizing Fmoc-Lys(biotin-PEG₄)-OH in solid-phase peptide synthesis (SPPS)?

Answer: Fmoc-Lys(biotin-PEG₄)-OH is synthesized via SPPS using Fmoc chemistry. Key steps include:

Resin Activation : Use a CLEAR solid support or Wang resin pre-loaded with the first amino acid .

Deprotection : Remove the Fmoc group using 20% piperidine in DMF.

Coupling : Activate Fmoc-Lys(biotin-PEG₄)-OH with coupling agents like HBTU/HOBt and DIEA in DMF (2:1:2 molar ratio) .

Cycling : Repeat deprotection/coupling for subsequent residues.

Cleavage : Use TFA/TIS/water (95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

Q. Critical Considerations :

Q. How should researchers purify and characterize Fmoc-Lys(biotin-PEG₄)-OH after synthesis?

Answer: Purification :

Q. Characterization :

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (expected m/z: 842.02 for [M+H]⁺) .

- Analytical HPLC : Purity >95% is required for reliable bioconjugation .

Advanced Research Questions

Q. How can researchers optimize the solubility and stability of Fmoc-Lys(biotin-PEG₄)-OH in aqueous buffers for bioconjugation?

Answer: Solubility Optimization :

Q. Stability Considerations :

Q. What experimental strategies mitigate steric hindrance when using Fmoc-Lys(biotin-PEG₄)-OH in streptavidin-based assays?

Answer:

PEG Spacer Design : The PEG₄ spacer provides a 16.8 Å flexible linker, reducing steric interference .

Controlled Stoichiometry : Use a 1:1 molar ratio of biotinylated peptide to streptavidin to prevent aggregation.

Orientation Control : Immobilize streptavidin first on surfaces (e.g., SPR chips) before adding the biotinylated peptide .

Q. Data Validation :

Q. How should researchers address contradictions in biotinylation efficiency reported in literature?

Answer: Common Contradictions :

- Discrepancies in conjugation efficiency due to variable PEG₄ hydration or aggregation.

- Inconsistent streptavidin-binding affinity due to improper storage conditions.

Q. Troubleshooting Workflow :

Characterize PEG Hydration : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Validate Biotin Activity : Perform a HABA (4-hydroxyazobenzene-2-carboxylic acid) assay to quantify active biotin .

Standardize Protocols : Pre-equilibrate all reagents in the same buffer (e.g., PBS, pH 7.4) to minimize batch variability.

Q. What are the implications of using Fmoc-Lys(biotin-PEG₄)-OH in PROTAC design and other targeted degradation studies?

Answer: PROTAC Applications :

Q. Methodological Considerations :

- In-Cell Validation : Use Western blotting to monitor target protein degradation (e.g., POI ubiquitination).

- Control Experiments : Include non-biotinylated analogs to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.